3-(4-Methoxyphenyl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZDQSUVPDNSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388693 | |

| Record name | 3-(4-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36397-23-6 | |

| Record name | 3-(4-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Methoxyphenyl)propan-1-amine chemical properties and structure

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. We will delve into its core chemical and physical properties, detailed spectroscopic profile, robust synthesis methodologies, and significant applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity and Structure

This compound, also known as 4-methoxybenzenepropanamine, is an aromatic amine that serves as a valuable building block in organic synthesis. Its structure consists of a propyl amine chain attached to a methoxy-substituted phenyl ring. This combination of a nucleophilic primary amine and an electron-rich aromatic system dictates its chemical reactivity and utility.

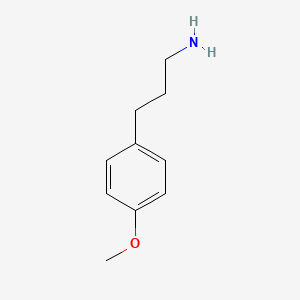

Structural Diagram: The chemical structure can be represented as follows:

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is critical for designing experiments, developing formulations, and ensuring safe handling.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 36397-23-6 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Physical Form | Colorless to transparent oily liquid | [3][4] |

| Boiling Point | 118-120 °C (at 2 Torr) | [3] |

| Density (Predicted) | 0.992 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.32 ± 0.10 | [3] |

| Storage | Room temperature, in a dark place, under an inert atmosphere | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. Below is a summary of the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum in CDCl₃ would be expected to show the following signals:

-

δ 7.10 (d, 2H): Two aromatic protons ortho to the propyl group.

-

δ 6.85 (d, 2H): Two aromatic protons meta to the propyl group.

-

δ 3.72 (s, 3H): Three protons of the methoxy (-OCH₃) group.

-

δ 2.50 (m, 4H): Four protons corresponding to the two methylene (-CH₂-) groups adjacent to the aromatic ring and the amine.[3]

-

δ 1.58 (m, 2H): Two protons of the central methylene (-CH₂-) group of the propyl chain.[3]

-

Variable (br s, 2H): Two protons of the primary amine (-NH₂), which are typically broad and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum would display distinct signals for each carbon environment:

-

~158 ppm: Aromatic carbon attached to the methoxy group.

-

~133 ppm: Quaternary aromatic carbon attached to the propyl chain.

-

~129 ppm: Aromatic carbons ortho to the propyl group.

-

~114 ppm: Aromatic carbons meta to the propyl group.

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~42 ppm: Methylene carbon adjacent to the amine (-CH₂-NH₂).

-

~35 ppm: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

-

~31 ppm: Central methylene carbon of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

3400-3250 cm⁻¹: Two characteristic bands for the N-H stretching of a primary amine.

-

3080-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching from the propyl and methoxy groups.

-

1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

-

~1610, ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 165. Key fragmentation patterns would include the benzylic cleavage to form a stable ion at m/z = 121 (the methoxybenzyl fragment) and loss of the amine group. Predicted collision cross-section data for various adducts provide further confirmation.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.12265 | 135.9 |

| [M+Na]⁺ | 188.10459 | 143.0 |

| [M]⁺ | 165.11482 | 136.3 |

Synthesis Methodologies and Mechanistic Insights

One of the most reliable methods for the synthesis of this compound is the reduction of the corresponding amide, 3-(4-methoxyphenyl)propanamide.

Experimental Protocol: Reduction of 3-(4-Methoxyphenyl)propanamide

This protocol details the reduction of the amide precursor using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting amides to amines.

Workflow Diagram:

Caption: Workflow for Amide Reduction Synthesis

Step-by-Step Procedure:

-

Setup: A 1-liter flask is fitted with a Soxhlet extractor. Lithium aluminium hydride (0.01 mol) and 500 ml of anhydrous tetrahydrofuran (THF) are added to the flask under an inert atmosphere (e.g., N₂).

-

Addition of Amide: 3-(4-methoxyphenyl)propanamide (0.056 mol) is placed in the extraction thimble of the Soxhlet apparatus.

-

Causality Insight: Using a Soxhlet extractor allows for the slow, continuous addition of the solid amide to the reaction mixture, which helps to control the exothermic reaction between LiAlH₄ and the amide. THF is the solvent of choice as it is an ether that is stable to LiAlH₄ and effectively solvates the reagents.

-

-

Reaction: The mixture is heated to reflux and maintained for 3 hours.

-

Causality Insight: Heating provides the necessary activation energy for the reduction. The 3-hour duration ensures the reaction proceeds to completion.

-

-

Quenching: The flask is cooled in an ice bath, and water (3.5 ml) is added dropwise with extreme caution to quench the excess LiAlH₄.

-

Causality Insight: This is a highly exothermic and hazardous step. Slow, controlled addition of water is crucial to safely decompose the reactive hydride reagent, which produces hydrogen gas.

-

-

Workup and Extraction: A 10% aqueous solution of sodium hydroxide (3.5 ml) is added, followed by more water (10.5 ml). The resulting mixture is stirred and then filtered.

-

Causality Insight: The addition of NaOH helps to precipitate the aluminum byproducts as granular aluminum salts (Al(OH)₃), which are easier to filter off than the gelatinous precipitate that forms with water alone.

-

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by Kugelrohr distillation to yield the final product as a colorless oil (yield: ~48%).[5]

Applications in Research and Drug Development

This compound is a valuable intermediate primarily due to its utility in constructing more complex molecular architectures.

-

Pharmaceutical Intermediates: It is widely used in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[6] Its structure is a key component in molecules designed to interact with serotonin and dopamine pathways, making it relevant for developing potential antidepressant and anxiolytic drugs.[6]

-

Medicinal Chemistry: The methoxyphenyl group can enhance binding affinity to specific biological targets, making it a useful building block in medicinal chemistry campaigns.[6]

-

Heterocyclic Chemistry: The compound is a key precursor for the synthesis of 1,4-benzothiazepine derivatives, a class of heterocyclic compounds with a broad range of biological activities.

Safety and Handling

As a hazardous chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid breathing fumes or vapors. Wash hands thoroughly after handling.[4]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.

-

In all cases of exposure, seek medical advice if symptoms persist.

-

References

-

PrepChem. (2020). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H15NO). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(4-METHOXY-PHENYL)-PROPYLAMINE | 36397-23-6 [chemicalbook.com]

- 3. 3-(4-METHOXY-PHENYL)-PROPYLAMINE CAS#: 36397-23-6 [m.chemicalbook.com]

- 4. This compound | 36397-23-6 [sigmaaldrich.com]

- 5. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery [whsysbio.net]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine (CAS: 36397-23-6)

Foreword

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)propan-1-amine, a versatile primary amine that serves as a crucial building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis strategies, spectral characteristics, reactivity, and applications of this compound. The narrative emphasizes the causal relationships behind synthetic choices and analytical interpretations, aiming to equip the reader with both theoretical knowledge and practical insights for laboratory applications.

Nomenclature and Physicochemical Properties

This compound is systematically named as such, with common synonyms including 4-methoxybenzenepropanamine. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36397-23-6 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Physical Form | Liquid at room temperature | |

| Boiling Point | 118-120 °C at 2 Torr | |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.32 ± 0.10 (Predicted) | |

| Storage | Room temperature, under inert atmosphere, protected from light |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the reduction of a carbonyl or related functional group. The choice of a potent hydride donor is critical due to the stability of the precursor.

Primary Synthesis Route: Reduction of an Amide Precursor

A robust and frequently cited method involves the reduction of 3-(4-methoxyphenyl)propanamide using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Causality and Experimental Insight: The amide carbonyl is significantly less electrophilic than a ketone or aldehyde due to the resonance contribution from the nitrogen lone pair. Consequently, milder reducing agents like sodium borohydride (NaBH₄) are ineffective for this transformation.[3] LiAlH₄ is required due to its nature as a potent, non-selective hydride source capable of reducing highly stable carbonyls. The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent quenching of the highly reactive LiAlH₄ by acidic protons. An aqueous workup is performed to neutralize the reactive aluminum species and protonate the resulting amine alkoxide complex.[3][4]

Mechanism of Amide Reduction by LiAlH₄

The reduction proceeds via a two-stage mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.

Initially, a hydride ion attacks the amide carbonyl, forming a tetrahedral intermediate.[5][6] This intermediate collapses, and the oxygen, coordinated to an aluminum species, is eliminated as a leaving group, generating a transient, highly electrophilic iminium ion.[3] A second equivalent of hydride rapidly attacks the iminium ion to yield the final amine product.[3][6]

Detailed Experimental Protocol: Amide Reduction

This protocol is adapted from established procedures for LiAlH₄ reduction of amides.

-

Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

-

Reagent Addition: Anhydrous THF (200 mL) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (1.2 eq). The resulting suspension is stirred.

-

Substrate Addition: 3-(4-methoxyphenyl)propanamide (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup (Fieser method): The flask is cooled in an ice bath. The reaction is quenched by the slow, sequential, and dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude amine is then purified by vacuum distillation to yield a colorless oil.

Spectroscopic Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust analysis can be predicted based on its structural motifs.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and propyl chain protons.

-

δ ~7.10 ppm (d, 2H): Aromatic protons ortho to the propyl group (AA'BB' system).

-

δ ~6.85 ppm (d, 2H): Aromatic protons ortho to the methoxy group (AA'BB' system).

-

δ 3.78 ppm (s, 3H): Methoxy group (-OCH₃) protons.

-

δ ~2.70 ppm (t, 2H): Methylene protons adjacent to the amine (-CH₂-NH₂).

-

δ ~2.60 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).

-

δ ~1.80 ppm (quintet, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ ~1.40 ppm (br s, 2H): Amine protons (-NH₂). This signal is broad and its chemical shift is variable; it will exchange with D₂O.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework.

-

δ ~158 ppm: Aromatic carbon attached to the methoxy group (C-O).

-

δ ~134 ppm: Quaternary aromatic carbon attached to the propyl chain (ipso-C).

-

δ ~129 ppm: Aromatic carbons ortho to the propyl group (CH).

-

δ ~114 ppm: Aromatic carbons ortho to the methoxy group (CH).

-

δ 55.2 ppm: Methoxy carbon (-OCH₃).

-

δ ~42 ppm: Methylene carbon adjacent to the amine (-CH₂-NH₂).

-

δ ~34 ppm: Central methylene carbon (-CH₂-CH₂-CH₂-).

-

δ ~32 ppm: Benzylic methylene carbon (-Ar-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

3450-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching vibrations, characteristic of a primary amine. These bands are typically sharper and weaker than O-H stretches.

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching from the propyl and methoxy groups.

-

~1610 & ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[7]

-

~1245 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether.

-

~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)

In Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is expected to fragment via characteristic pathways for phenethylamines.

-

m/z = 165: Molecular ion peak [M]⁺.

-

m/z = 135: Loss of the ethylamine fragment (-CH₂CH₂NH₂), resulting in a stable methoxybenzyl cation.

-

m/z = 121: A prominent peak corresponding to the tropylium-like ion formed after benzylic cleavage and rearrangement, a common fragmentation for alkylbenzenes.

-

m/z = 30: A fragment corresponding to [CH₂=NH₂]⁺, resulting from α-cleavage, a hallmark fragmentation pattern for primary amines. This cleavage occurs at the Cα-Cβ bond relative to the nitrogen.

Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its primary amine, which serves as a versatile nucleophilic handle for constructing more complex molecular architectures.

Core Reactivity

The lone pair on the nitrogen atom makes the primary amine group both basic and nucleophilic. It readily participates in:

-

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: A controlled method to form secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Application Spotlight: Synthesis of 1,4-Benzothiazepine Scaffolds

A significant application of this amine is in the synthesis of heterocyclic systems with known biological activity. 1,4-Benzothiazepine derivatives, for instance, are of great interest in medicinal chemistry. The synthesis often involves the reaction of this compound with a substituted 2-aminothiophenol, leading to cyclization to form the seven-membered benzothiazepine ring.

This scaffold is a core component of various pharmaceutically active compounds, and the methoxyphenyl moiety from the starting amine can play a crucial role in modulating the pharmacological profile, including receptor binding and metabolic stability. This makes this compound a valuable starting material in the development of new therapeutics, particularly those targeting the central nervous system.[5]

Safety and Handling

This compound is classified as hazardous and requires appropriate handling procedures.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Precautions for Safe Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Wash hands thoroughly after handling.

-

Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry place. Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Store away from strong oxidizing agents and acids.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a foundational building block whose value is defined by its straightforward synthesis and the versatile reactivity of its primary amine functionality. Its structural features make it an attractive starting point for the synthesis of complex molecules, particularly in the discovery of novel therapeutic agents. This guide has provided a detailed examination of its properties, synthesis, analysis, and applications, offering a robust knowledge base for scientists and developers working at the forefront of chemical innovation.

References

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Amide Reduction by LiAlH₄. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

JoVE. (2025). 14.24: Amides to Amines: LiAlH₄ Reduction. Retrieved from [Link]

-

PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-methoxyphenoxy)propan-1-amine CAS#: 100841-00-7 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 36397-23-6|this compound|BLD Pharm [bldpharm.com]

3-(4-Methoxyphenyl)propan-1-amine mechanism of action in neurological pathways

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(4-Methoxyphenyl)propan-1-amine in Neurological Pathways

Abstract

This technical guide provides a comprehensive exploration of the potential neurological mechanisms of action for the compound this compound. Given the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to build a robust hypothesis regarding its primary molecular targets and effects on neurological pathways. We present a detailed analysis based on structure-activity relationships (SAR) of substituted phenethylamines and phenylpropylamines, proposing potential interactions with monoamine transporters and G-protein coupled receptors. Crucially, this guide serves as a practical whitepaper for researchers by providing detailed, step-by-step experimental protocols required to definitively elucidate the compound's pharmacodynamic profile. These methodologies, including radioligand binding assays, functional transporter uptake assays, and in vivo microdialysis, form a self-validating system for mechanistic investigation in the fields of neuropharmacology and drug development.

Introduction: Unveiling a Potential Neuromodulator

This compound is a phenylalkylamine derivative whose chemical backbone is shared by a vast array of neuroactive compounds. Structurally, it is an analog of phenethylamine, with the ethylamine side chain extended by one carbon to a propylamine chain, and featuring a methoxy group at the para position of the phenyl ring.[1] While this specific compound is primarily documented as a synthetic intermediate for more complex pharmaceuticals, its core structure suggests a high probability of direct interaction with key neurological targets.[2]

The phenethylamine scaffold is the foundation for many central nervous system stimulants, hallucinogens, and antidepressants.[3] The addition of a propyl chain and a methoxy group creates a unique chemical entity whose properties cannot be assumed but can be hypothesized based on well-established structure-activity relationships. This guide will deconstruct the molecule's constituent parts to predict its most likely mechanisms of action and provide the rigorous experimental framework necessary to test these hypotheses.

Structural Analysis and Mechanistic Hypotheses

The pharmacological profile of a molecule is dictated by its three-dimensional shape and electronic properties, which determine its affinity and efficacy at specific biological targets. By analyzing the structural motifs of this compound, we can infer its likely interactions.

The Phenylpropylamine Core: A Monoamine Releasing Agent?

The parent compound, 3-phenylpropylamine, is a known norepinephrine-dopamine releasing agent (NDRA).[4] However, it is significantly less potent than its shorter-chain analog, phenethylamine, and displays a preference for inducing norepinephrine release over dopamine release.[4] This suggests that the three-carbon chain, while permitting interaction with monoamine transporters, may alter the binding pose compared to classic phenethylamine-type stimulants. This lengthening could potentially shift the compound's primary mechanism from a substrate-releaser to a reuptake inhibitor.

The 4-Methoxy Substitution: A Pointer Towards Serotonergic Systems

Methoxy substitutions on the phenyl ring of phenethylamines are known to profoundly influence their pharmacology. Many methoxylated phenethylamines, particularly those with substitutions at the 2 and 5 positions, are potent serotonin 5-HT2A receptor agonists, a hallmark of serotonergic psychedelics.[5] A single methoxy group, as seen in para-methoxyamphetamine (PMA), can produce strong monoamine releasing effects, particularly for serotonin.[5] The electron-donating nature of the methoxy group can enhance binding to specific G-protein coupled receptors (GPCRs) and modulate affinity for monoamine transporters.[6][7]

Hypothesized Molecular Targets and Signaling Pathways

Based on the structural analysis, this compound is hypothesized to interact with one or more of the following primary targets:

-

Monoamine Transporters (DAT, SERT, NET): The compound's phenylpropylamine backbone makes the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters the most probable targets. It may act as either an inhibitor of reuptake (blocker) or a substrate (releaser). The 4-methoxy group could confer selectivity, potentially favoring SERT or NET over DAT.

-

Serotonin (5-HT) Receptors: The methoxy group raises the possibility of direct agonism or antagonism at serotonin receptors, particularly subtypes like 5-HT1A or 5-HT2A, which are common targets for antidepressants and anxiolytics.

-

Trace Amine-Associated Receptor 1 (TAAR1): As a phenethylamine derivative, interaction with TAAR1, a GPCR that modulates monoamine transporter function and neuronal firing, is a distinct possibility.

The potential signaling pathways initiated by these interactions are visualized below.

Figure 1: Hypothesized Neurological Mechanisms of Action.

Experimental Protocols for Mechanistic Elucidation

Protocol 1: In Vitro Target Affinity Profiling via Radioligand Binding

Objective: To determine the binding affinity (Ki) of the test compound for a panel of key neurological targets, including monoamine transporters and receptors. This is the primary screening step to identify direct molecular interactions.

Methodology: Competitive Inhibition Radioligand Binding Assay

-

Receptor/Transporter Source Preparation:

-

Utilize cell membranes from HEK293 or CHO cell lines stably expressing the human recombinant target of interest (e.g., hDAT, hSERT, hNET, h5-HT1A, h5-HT2A, hD2).[8]

-

Alternatively, use prepared synaptosomes from specific rat brain regions (e.g., striatum for DAT, cortex for SERT/NET).

-

Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the total protein concentration using a BCA or Bradford assay.

-

-

Assay Plate Setup (96-well format):

-

Total Binding: Add assay buffer, a known concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Paroxetine for SERT), and the membrane preparation.

-

Non-Specific Binding (NSB): Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, non-labeled competitor (e.g., cocaine for DAT) to saturate the target sites.

-

Test Compound: Add a range of concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), the radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

-

Figure 2: Workflow for Competitive Radioligand Binding Assay.

Protocol 2: In Vitro Functional Characterization via Transporter Uptake Assay

Objective: To determine if the compound acts as an inhibitor or a substrate (releaser) at monoamine transporters and to quantify its functional potency (IC₅₀ or EC₅₀).

Methodology: Synaptosome or Cell-Based [³H]-Neurotransmitter Uptake Inhibition Assay

-

Preparation:

-

Assay Setup:

-

Pre-incubate the synaptosomes or cells with a range of concentrations of this compound or a reference inhibitor (e.g., cocaine) for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

-

Incubation: Allow the uptake to proceed for a short, defined period in the linear range of transport (e.g., 5-10 minutes) at 37°C.

-

Termination and Harvesting: Stop the reaction by rapid vacuum filtration over glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification: Measure the radioactivity retained inside the synaptosomes or cells using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of neurotransmitter uptake (relative to vehicle control) against the log concentration of the test compound.

-

Use non-linear regression to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of neurotransmitter uptake.

-

To test for substrate/releaser activity, pre-load the cells/synaptosomes with the radiolabeled neurotransmitter and then expose them to the test compound to measure efflux (reverse transport). An increase in extracellular radioactivity indicates a releasing effect, from which an EC₅₀ can be calculated.[11]

-

Figure 3: Workflow for Monoamine Transporter Uptake Assay.

Protocol 3: In Vivo Neurochemical Profiling via Microdialysis

Objective: To measure the effect of systemic administration of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a live, freely moving animal.

Methodology: Intracerebral Microdialysis in Rats

-

Surgical Preparation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting a specific brain region (e.g., nucleus accumbens for dopamine/reward, prefrontal cortex for cognition). Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[12]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish stable neurotransmitter levels.

-

-

Compound Administration:

-

Administer this compound systemically (e.g., via intraperitoneal injection) at one or more doses.

-

-

Post-Injection Sampling:

-

Continue collecting dialysate samples at the same intervals for several hours to monitor changes in neurotransmitter concentrations over time.

-

-

Sample Analysis:

-

Analyze the concentration of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations in each post-injection sample as a percentage of the average baseline concentration.

-

Plot the mean percent baseline against time to generate a time-course curve of the neurochemical response.

-

This data will reveal whether the compound increases synaptic levels of specific monoamines in vivo, corroborating the in vitro findings. An increase is consistent with either reuptake inhibition or release.[13]

-

Integrated Data Interpretation

The true mechanism of action is revealed by synthesizing the data from all three experimental stages. The table below illustrates hypothetical data sets and their mechanistic interpretations.

| Experiment | Hypothetical Result A | Hypothetical Result B | Hypothetical Result C |

| Binding (Ki, nM) | DAT: 500NET: 250SERT: 15 | DAT: 25 NET: 40 SERT: 300 | 5-HT2A: 10 All Transporters: >1000 |

| Uptake (IC₅₀, nM) | DAT: 800NET: 400SERT: 25 | DAT: 50 NET: 75 SERT: 600 | All Transporters: >1000 |

| Microdialysis (% Baseline) | Extracellular Serotonin: +450% Dopamine/NE: No significant change | Extracellular Dopamine: +600% Extracellular NE: +300% | No change in monoamines |

| Interpretation | Selective Serotonin Reuptake Inhibitor (SSRI) | Dopamine/Norepinephrine Releasing Agent (NDRA) | Direct 5-HT2A Receptor Agonist |

Conclusion

This guide provides the necessary intellectual and practical framework for any research team to definitively characterize the compound's mechanism of action. By systematically applying the detailed protocols for binding affinity, functional transporter activity, and in vivo neurochemical monitoring, researchers can elucidate its precise role in modulating neurological pathways, thereby paving the way for potential therapeutic applications or a better understanding of structure-activity relationships in neuropharmacology.

References

-

Husbands, S. M., Izenwasser, S., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446-4555. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2024). Substituted phenethylamine. [Link]

-

Singh, H., & Sharma, D. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]

-

Bio-protocol. (n.d.). Monoamine Transporter Assays. Retrieved from [Link]

-

Wikipedia. (2023). Substituted methoxyphenethylamine. [Link]

-

Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545-556. [Link]

-

Mascagni, F., & Di, G. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 11(12), 1131-1144. [Link]

-

Engel, K., & Zhou, M. (2008). Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. Molecular Pharmacology. [Link]

-

Basit, A., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6549. [Link]

-

Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural pharmacology, 7(7), 640-657. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical research, 45(5), 1030-1041. [Link]

-

Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]

-

Jayanthi, L. D., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 77, 12.17. 1-12.17. 16. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

-

Thompson, A. C. (2001). Overview of Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1. [Link]

-

Wikipedia. (2023). Phenylpropylamine. [Link]

-

PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

Sources

- 1. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 5. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Investigation of 3-(4-Methoxyphenyl)propan-1-amine Derivatives as Novel Antidepressant Agents

Abstract: The landscape of antidepressant drug discovery is in a continuous state of evolution, driven by the need for therapeutics with improved efficacy, faster onset of action, and more favorable side-effect profiles. This guide delineates a comprehensive, technically-grounded framework for the synthesis and preclinical evaluation of a promising class of compounds: 3-(4-Methoxyphenyl)propan-1-amine derivatives. This chemical scaffold, a key intermediate in the synthesis of neurologically active molecules, presents a rich foundation for developing novel modulators of monoaminergic systems.[1] We provide a rationale for its selection, detail robust synthetic strategies, and present a multi-tiered screening cascade—from high-throughput in vitro assays to definitive in vivo behavioral models. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation antidepressant therapies.

Section 1: The Scientific Rationale for Investigating this compound Derivatives

The monoamine hypothesis, which posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of depression, remains a cornerstone of antidepressant research.[2][3] The majority of clinically effective antidepressants act by modulating these monoaminergic systems.[4] The this compound scaffold is structurally analogous to endogenous monoamines and serves as a versatile building block for compounds targeting serotonin and dopamine pathways.[1] Its intrinsic features—a phenyl ring amenable to substitution, a flexible propyl linker, and a reactive primary amine—make it an ideal starting point for generating a diverse chemical library with the potential to interact with key targets in monoamine neurotransmission.

This guide provides the strategic and methodological framework to systematically synthesize, screen, and validate derivatives of this scaffold to identify novel lead compounds with significant antidepressant potential.

Section 2: Synthesis Strategies for Derivative Libraries

The successful evaluation of this chemical class hinges on the efficient and versatile synthesis of a diverse library of derivatives. The strategy begins with the synthesis of the core amine, followed by systematic modification of the primary amine functionality.

A common and effective route to the parent compound, this compound, involves the reduction of 3-(4-methoxyphenyl)propanamide using a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[5]

Once the core amine is secured, a library of derivatives can be generated to explore the structure-activity relationship (SAR). A primary route for diversification is N-alkylation or N-benzylation of the primary amine. This can be achieved by first converting the primary amine into a sulfonamide (e.g., a 2-nitrobenzenesulfonamide), which can then be alkylated under basic conditions. Subsequent removal of the sulfonamide protecting group with a nucleophile like thiophenol yields the desired secondary amine.[6] This robust, high-yield process allows for the introduction of a wide variety of substituted alkyl and aryl groups.

Caption: Key targets within the monoaminergic synapse.

Section 4: Preclinical Evaluation: A Multi-Tiered Screening Cascade

A logical, tiered approach is essential for efficiently identifying promising candidates from a chemical library. This cascade prioritizes high-throughput in vitro assays for initial hit identification, followed by lower-throughput, higher-content in vivo models for validation.

Caption: The iterative cycle of lead optimization.

Conclusion

The this compound scaffold represents a viable and promising starting point for the discovery of novel antidepressant agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural similarity to endogenous monoamines makes it a prime candidate for modulating key neurological targets. By employing the systematic, multi-tiered evaluation framework detailed in this guide—combining robust synthetic chemistry, high-throughput in vitro pharmacology, and predictive in vivo behavioral models—research teams can efficiently navigate the early stages of the drug discovery process. The iterative analysis of structure-activity relationships will ultimately enable the identification and optimization of lead candidates with the potential to become next-generation therapies for depressive disorders.

References

-

Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Elabscience. Retrieved from [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Retrieved from [Link]

-

Gatch, M. B., & Forster, M. J. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 254–260. Retrieved from [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. Retrieved from [Link]

-

Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. Retrieved from [Link]

-

Can, A., Dao, D. T., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59). Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]

-

Shinde, S., et al. (n.d.). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. Retrieved from [Link]

-

Kumar, M. (2016). Screening of antidepressant. Slideshare. Retrieved from [Link]

-

Li, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 14(4), 748-761. Retrieved from [Link]

-

Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, N. S., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Retrieved from [Link]

-

NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. Retrieved from [Link]

-

University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. University of Notre Dame. Retrieved from [Link]

-

Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Tail Suspension Test. Creative Biolabs. Retrieved from [Link]

-

Li, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com. Retrieved from [Link]

-

Al-Shehri, S., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4220. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

Sitte, H. H., & Freissmuth, M. (2003). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular medicine, 84, 151–166. Retrieved from [Link]

-

Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening procedure for detection of antidepressants of the selective serotonin reuptake inhibitor type and their metabolites in urine as part of a modified systematic toxicological analysis procedure using gas chromatography-mass spectrometry. Journal of analytical toxicology, 24(5), 340–347. Retrieved from [Link]

-

Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 340-347. Retrieved from [Link]

-

Locuson, C. W., 2nd, et al. (2011). Identification of a novel selective serotonin reuptake inhibitor by coupling monoamine transporter-based virtual screening and rational molecular hybridization. ACS chemical neuroscience, 2(6), 319–326. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism. Evidence-based complementary and alternative medicine : eCAM, 2021, 5519330. Retrieved from [Link]

-

Bourin, M. (2015). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 4(2), 53. Retrieved from [Link]

-

Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 12-17. Retrieved from [Link]

-

Alcolea, V., et al. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(3), M1149. Retrieved from [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Retrieved from [Link]

-

Samuels, B. A., & Hen, R. (2011). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Cell and tissue research, 347(1), 129–141. Retrieved from [Link]

-

Feighner, J. P. (1999). Mechanism of action of antidepressant medications. The Journal of clinical psychiatry, 60 Suppl 4, 4–11. Retrieved from [Link]

-

Gastpar, M. (1988). [Current views of the mechanism of action of antidepressants]. Encephale, 14 Spec No, 293–299. Retrieved from [Link]

-

Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety. Retrieved from [Link]

-

Andersen, J., et al. (2011). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of medicinal chemistry, 54(12), 4199–4211. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). This compound. Ascendex Scientific. Retrieved from [Link]

-

Bennett, M. R. (2011). On the Mechanism of Action of an Anti-depressant. In The Network of the Brain. Springer. Retrieved from [Link]

-

Chang, J. P.-C., Zamparelli, A., Nettis, M. A., & Pariante, C. M. (2021). Antidepressant Drugs: Mechanisms of Action and Side Effects. In Encyclopedia of Behavioural Neuroscience, 2nd edition. Elsevier. Retrieved from [Link]

-

Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of medicinal chemistry, 53(11), 4412–4421. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Current views of the mechanism of action of antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Role of 3-(4-Methoxyphenyl)propan-1-amine in Serotonin and Dopamine Pathway Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propan-1-amine, more commonly known in scientific literature as para-Methoxyamphetamine (PMA) or 4-methoxyamphetamine (4-MA), is a substituted amphetamine that has garnered significant interest in neuropharmacology.[1] Its structural similarity to both mescaline and MDMA positions it as a critical tool for dissecting the intricate mechanisms of serotonergic and dopaminergic neurotransmission.[2] Unlike classic psychostimulants, PMA exhibits a unique pharmacological profile, acting primarily as a selective serotonin releasing agent (SSRA) with nuanced effects on the dopamine system.[1][3] This guide provides a comprehensive technical overview of PMA's mechanism of action, supported by field-proven experimental methodologies for its characterization, designed to empower researchers in their exploration of monoaminergic pathways.

Section 1: Physicochemical Properties and Pharmacological Profile

Understanding the fundamental properties of PMA is the first step in designing rigorous and reproducible experiments.

Table 1: Core Properties of this compound (PMA)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-methoxyphenyl)propan-2-amine | [1] |

| Synonyms | para-Methoxyamphetamine, p-Methoxyamphetamine, PMA, 4-Methoxyamphetamine, 4-MA | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molar Mass | 165.236 g·mol⁻¹ | [1] |

| Primary Action | Selective Serotonin Releasing Agent (SSRA) | [1] |

| Secondary Action | Monoamine Oxidase A (MAO-A) Inhibitor |[1] |

PMA's primary mechanism involves the robust release of serotonin (5-HT), while its effects on dopamine (DA) and norepinephrine (NE) are considerably weaker.[1][4] This selectivity makes it an invaluable tool for isolating serotonergic functions in complex neural circuits. Furthermore, its potent activity as a reversible inhibitor of MAO-A adds another layer to its pharmacological complexity, as this enzyme is critical for the degradation of monoamine neurotransmitters.[1]

Section 2: Mechanism of Action at the Serotonin and Dopamine Synapse

PMA exerts its effects by directly interacting with monoamine transporters and inhibiting enzymatic degradation, leading to a significant increase in extracellular neurotransmitter concentrations.

Interaction with the Serotonergic System

PMA is a potent serotonin releasing agent.[1][4] This action is primarily mediated by its interaction with the serotonin transporter (SERT). Instead of simply blocking reuptake, PMA reverses the transporter's direction of flow, causing a massive efflux of 5-HT from the presynaptic neuron into the synaptic cleft.[5][6] This process is distinct from selective serotonin reuptake inhibitors (SSRIs) and results in a more rapid and pronounced increase in synaptic serotonin.[5]

In vivo studies in rats have confirmed that PMA administration leads to a significant, dose-dependent increase in extracellular 5-HT levels.[7] Interestingly, PMA shows very low affinity for direct binding to postsynaptic serotonin receptors, such as 5-HT₁A and 5-HT₂A, indicating its effects are almost exclusively mediated through presynaptic mechanisms of release and metabolism.[1]

Table 2: Receptor and Transporter Interaction Profile of PMA

| Target | Interaction Type | Affinity / Potency (nM) | Notes |

|---|---|---|---|

| Serotonin Transporter (SERT) | Releasing Agent / Reuptake Inhibitor | Potent, specific EC₅₀ not consistently reported | Primary mechanism of action.[1][8] |

| Dopamine Transporter (DAT) | Weak Releasing Agent | EC₅₀: 166 nM | Significantly less potent than on SERT.[1] |

| Norepinephrine Transporter (NET) | Weak Releasing Agent | EC₅₀: 867 nM | Weakest effect among monoamine transporters.[1] |

| Monoamine Oxidase A (MAO-A) | Reversible Inhibitor | IC₅₀: 300 - 600 nM | Potent inhibition contributes to increased synaptic monoamines.[1] |

| 5-HT₂A Receptor | Weak Antagonist / Low Affinity | Kᵢ: 11,200 nM | Negligible direct receptor activity.[1] |

| 5-HT₁ Receptor Family | Very Low Affinity | Kᵢ: >20,000 nM - 79,400 nM | No significant direct receptor interaction.[1] |

Caption: PMA's mechanism at the serotonin synapse.

Interaction with the Dopaminergic System

PMA's influence on the dopamine system is substantially less pronounced than its effect on serotonin.[1] While it can induce dopamine release, this action is significantly weaker.[1] Microdialysis studies show that only high doses of PMA (e.g., 20 mg/kg) produce a significant increase in extracellular dopamine, whereas robust serotonin increases are seen at lower doses (10 mg/kg).[7] Furthermore, PMA does not inhibit dopamine uptake, a key difference from other amphetamines like MDMA.[8] This characteristic makes PMA a useful pharmacological tool to study serotonergic modulation of dopamine-dependent behaviors with minimal direct confounding effects on dopamine release or uptake.

Section 3: In Vitro Methodologies for Characterization

To rigorously define the pharmacological profile of PMA or related compounds, specific in vitro assays are indispensable. These methods allow for the precise quantification of interactions with transporters and receptors in a controlled environment.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10] A competitive binding assay is used to calculate the inhibition constant (Ki) of PMA for various receptors, revealing its low affinity for direct receptor interaction.

Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity

-

Objective: To determine the binding affinity (Kᵢ) of PMA for the 5-HT₂A receptor.[11]

-

Causality: This protocol uses a known high-affinity radioligand ([³H]ketanserin) for the 5-HT₂A receptor. By measuring how effectively PMA displaces this radioligand, we can accurately determine PMA's own affinity for the site. The use of a non-specific binding control (a high concentration of an unlabeled ligand) is critical to ensure that the measured binding is specific to the target receptor.[9][12]

-

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the human 5-HT₂A receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a fresh assay buffer.[12] Determine protein concentration using a standard method like the BCA assay.[12]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand (e.g., [³H]ketanserin at its Kₔ concentration), and varying concentrations of unlabeled PMA (e.g., 10⁻¹⁰ to 10⁻⁴ M).[12]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail.[12] Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of PMA. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of PMA that inhibits 50% of specific radioligand binding).[10][12] Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

-

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

To confirm PMA's action as a reuptake inhibitor or releasing agent, neurotransmitter uptake assays using synaptosomes (resealed nerve terminals) are employed.[13] These assays directly measure the compound's effect on transporter function.

Protocol: [³H]Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

-

Objective: To measure the potency of PMA in inhibiting the reuptake of serotonin via SERT.

-

Causality: This assay directly measures the functional consequence of a compound's interaction with the transporter. By using a low concentration of radiolabeled serotonin ([³H]5-HT), we can quantify its uptake into synaptosomes. The reduction in this uptake in the presence of PMA provides a direct measure of its inhibitory potency (IC₅₀). Including blockers for DAT and NET ensures the measured uptake is specific to SERT.[14]

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from a specific brain region (e.g., rat striatum or cortex) by homogenization in an isotonic buffer followed by differential centrifugation.[13] Resuspend the final pellet in an appropriate assay buffer.

-

Assay Setup: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of PMA. To ensure selectivity for SERT, other uptake inhibitors like GBR 12935 (for DAT) can be added.[14]

-

Initiate Uptake: Start the uptake reaction by adding a low concentration of [³H]serotonin (e.g., 5 nM).[14] Incubate for a short period at 37°C (e.g., 5-10 minutes).

-

Terminate Uptake: Stop the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]serotonin.[14]

-

Quantification & Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a potent, non-selective uptake inhibitor like indatraline.[14] Calculate the IC₅₀ value for PMA by plotting the percent inhibition of specific uptake versus the log concentration of PMA.

-

Section 4: In Vivo Assessment of Neurotransmitter Dynamics

While in vitro assays are crucial for mechanistic understanding, in vivo techniques are necessary to observe the net effect of a compound in a living, functioning system.

Intracerebral Microdialysis

Intracerebral microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[15][16][17]

Protocol: Microdialysis for Measuring Extracellular 5-HT and DA in Rat Nucleus Accumbens

-

Objective: To quantify the dose-dependent effects of systemic PMA administration on extracellular serotonin and dopamine concentrations.

-

Causality: This technique provides direct evidence of a compound's ability to alter synaptic neurotransmitter levels in a specific brain region.[15] A microdialysis probe with a semipermeable membrane is implanted, allowing for the collection of molecules from the brain's extracellular fluid via passive diffusion.[16][18] By analyzing the collected dialysate samples over time after drug administration, a dynamic profile of neurotransmitter release and metabolism can be constructed.[7][19]

-

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens).[16] Allow the animal to recover for several days.

-

Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[16] Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[16]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.[7]

-

Drug Administration: Administer PMA via the desired route (e.g., intraperitoneal injection) at various doses in different cohorts of animals.[7]

-

Post-Injection Collection: Continue collecting dialysate samples for several hours post-injection to monitor the time course of neurotransmitter changes.[7]

-

Sample Analysis: Analyze the concentration of 5-HT, DA, and their metabolites (e.g., 5-HIAA, DOPAC) in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[7]

-

Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal.

-

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound (PMA) serves as a highly selective and potent tool for investigating the serotonin system. Its primary mechanism as a selective serotonin releasing agent and MAO-A inhibitor, combined with its relatively weak effects on the dopamine system, allows researchers to probe the specific roles of serotonin in neural circuits and behavior with a high degree of precision.[1][7][8] The methodologies outlined in this guide—from in vitro binding and uptake assays to in vivo microdialysis—provide a robust framework for characterizing the neuropharmacological effects of PMA and other monoamine-modulating compounds. A thorough understanding and application of these techniques are essential for advancing our knowledge of the complex interplay between serotonin and dopamine pathways in both normal brain function and neuropsychiatric disorders.

References

-

para-Methoxyamphetamine - Wikipedia. Wikipedia. [Link]

-

para-Methoxymethamphetamine - Wikipedia. Wikipedia. [Link]

-

Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. National Center for Biotechnology Information. [Link]

-

Intracerebral Microdialysis - Technical Notes. Sygnature Discovery. [Link]

-

Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). PubMed. [Link]

-

Microdialysis in Rodents - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments. Springer Nature. [Link]

-

In vitro uptake assays in synaptosomes. Bio-protocol. [Link]

-

Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. PubMed. [Link]

-

Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]

-

Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. PubMed. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Effect of-PMA on surface expression of SERT. Rat platelets were treated... ResearchGate. [Link]

-

Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry | Request PDF. ResearchGate. [Link]

-

para-Methoxymethylamphetamine (PMMA). ECDD Repository. [Link]

-

Para-Methoxyamphetamine – Knowledge and References. Taylor & Francis. [Link]

-

Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. PubMed. [Link]

-

Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. PubMed. [Link]

-

Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]

-

In Vivo Microdialysis. Hope Center for Neurological Disorders. [Link]

-

Paramethoxyamphetamine (PMA). National Drug & Alcohol Research Centre. [Link]

-

Monoamine releasing agent - Wikipedia. Wikipedia. [Link]

-

3-Methoxyamphetamine - Wikipedia. Wikipedia. [Link]

-

Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys - PMC. National Center for Biotechnology Information. [Link]

-

The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. PubMed Central. [Link]

-

Monoamine releasing agent. Grokipedia. [Link]

Sources

- 1. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. ndarc.med.unsw.edu.au [ndarc.med.unsw.edu.au]

- 3. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 18. biorxiv.org [biorxiv.org]

- 19. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

Topic: 3-(4-Methoxyphenyl)propan-1-amine as a Monoamine Oxidase Inhibitor Candidate

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

[Disclaimer: This document is a hypothetical technical guide based on established scientific principles for drug discovery and preclinical evaluation. 3-(4-Methoxyphenyl)propan-1-amine is presented as a candidate molecule for illustrative purposes, and the experimental data herein is conceptual.]

Executive Summary

Monoamine oxidase (MAO) enzymes, particularly isoforms A and B, are validated therapeutic targets for neuropsychiatric and neurodegenerative disorders.[1][2] MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[3][4][5] This guide outlines a comprehensive preclinical strategy to evaluate the potential of a novel chemical entity, this compound, as a monoamine oxidase inhibitor. We present a structured, multi-tiered approach encompassing initial in vitro screening, mechanistic characterization, in silico modeling, and a framework for subsequent in vivo validation. The methodologies described are grounded in regulatory expectations for preclinical research and are designed to rigorously assess the candidate's potency, selectivity, and mechanism of action, thereby establishing a foundation for further development.

Introduction: The Rationale for Novel MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7] By catabolizing these key monoamines, MAOs play a critical role in regulating mood, cognition, and motor control.[8][9] Inhibition of these enzymes increases the synaptic availability of neurotransmitters, a mechanism that has been successfully exploited for therapeutic benefit.[2][10][]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a cornerstone of treatment for major depressive disorder.[][12]

-

MAO-B: Preferentially metabolizes dopamine and phenylethylamine.[4][6] Selective MAO-B inhibitors are valuable in treating Parkinson's disease, as they increase striatal dopamine levels.[5][13]

Despite the success of existing MAOIs, the search for new candidates continues, driven by the need for improved safety profiles (e.g., reducing the risk of hypertensive crisis associated with older, non-selective inhibitors) and enhanced selectivity to minimize off-target effects.[1][13]